molecular formula C13H13N3O B11882687 2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11882687
M. Wt: 227.26 g/mol
InChI Key: BMQRVUFTLLGIAS-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolopyrimidine derivatives .

Scientific Research Applications

2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one include other pyrrolopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-methyl-5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H13N3O/c1-8-15-12-11(13(17)16-8)10(7-14-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,14,15,16,17)

InChI Key

BMQRVUFTLLGIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CN2)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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